(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide
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Overview
Description
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthothiazole core, which is known for its biological activity, and a nitrofuran moiety, which is often associated with antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthothiazole core. One common method involves the cyclization of 2-aminonaphthalene with a thioamide under acidic conditions to form the naphthothiazole ring. The nitrofuran moiety can be introduced through a nitration reaction of furan, followed by coupling with the naphthothiazole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization reactions and continuous flow systems for nitration and coupling steps. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. The nitrofuran moiety is known to exhibit activity against a range of microorganisms, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its structural properties allow for the creation of materials with specific color and stability characteristics.
Mechanism of Action
The mechanism of action of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can form reactive intermediates that interact with bacterial DNA, leading to antimicrobial effects. The naphthothiazole core can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphtho[1,2-d]thiazole: A precursor in the synthesis of the target compound, known for its use in the photosensitive material industry.
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Naphthothiazole derivatives: Compounds with similar core structures, often studied for their biological activity.
Uniqueness
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide is unique due to its combination of a naphthothiazole core and a nitrofuran moiety. This dual functionality allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c1-19-15-11-5-3-2-4-10(11)6-8-13(15)25-17(19)18-16(21)12-7-9-14(24-12)20(22)23/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQKOQHQDSHLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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